Cilengitide can be synthesized through various methods, including solid-phase synthesis and enzymatic approaches. One notable method involves using thioesterase for a chemoenzymatic synthesis, which significantly enhances efficiency. This method reduces the synthesis time from 32 hours to just 40 minutes while increasing the yield from 27.2% to 79.3% .
The solid-phase synthesis typically employs Fmoc-protected amino acids on Wang resin, allowing for stepwise addition of amino acids to construct the cyclic peptide framework . The synthesis process includes:
Cilengitide has a unique cyclic structure that consists of five amino acids forming a ring. Its molecular formula is C_20H_28F_3N_5O_4, with a molecular weight of approximately 441.46 g/mol. The trifluoroacetate form is characterized by the presence of trifluoroacetic acid in its structure, which enhances its solubility and stability in biological environments.
The structural representation can be summarized as follows:
Cilengitide undergoes various chemical reactions during its synthesis and biological interactions:
The detailed mechanisms involve nucleophilic attacks at carbonyl groups during coupling and cyclization processes.
Cilengitide exerts its therapeutic effects primarily through the inhibition of integrin signaling pathways. By binding to αvβ3 and αvβ5 integrins on endothelial cells, it disrupts their interaction with extracellular matrix proteins such as vitronectin and fibronectin. This blockade leads to:
Data from clinical studies indicate that Cilengitide can enhance the efficacy of conventional therapies when used in combination with chemotherapeutic agents .
Relevant data indicates that Cilengitide maintains structural integrity under physiological conditions but may be susceptible to degradation under extreme pH levels or prolonged exposure to moisture .
Cilengitide has significant scientific applications primarily in oncology:
Clinical trials continue to explore its potential benefits when combined with other therapeutic modalities, highlighting its role in advancing cancer treatment strategies .
Cilengitide trifluoroacetate is a cyclized pentapeptide with the sequence Arg-Gly-Asp-DPhe-(N-methyl-Val) (cyclo[RGDf(NMe)V]). Its trifluoroacetate salt enhances solubility while preserving biological activity. The compound’s three-dimensional structure features a β-turn conformation that optimally positions the Arg-Gly-Asp (RGD) motif for high-affinity engagement with the ligand-binding pocket of αvβ3 and αvβ5 integrins [1] [7]. These integrins recognize RGD sequences in extracellular matrix (ECM) proteins such as vitronectin, fibronectin, and osteopontin.
Cilengitide’s cyclic structure confers rigidity, reducing entropy loss upon binding. The methylated valine residue enhances hydrophobic interactions within the integrin’s β-subunit specificity loop. X-ray crystallography studies confirm that the aspartic acid (Asp) residue coordinates with the metal ion-dependent adhesion site (MIDAS) in the β3 or β5 subunit, while the arginine (Arg) residue forms salt bridges with αv subunit residues [7]. This dual-subunit engagement results in sub-nanomolar affinity for αvβ3 (IC~50~ = 0.0004–4 nM) and nanomolar affinity for αvβ5 (IC~50~ = 79–120 nM) in cell-free and cell-based assays [2] [3] [7].
Cilengitide acts as a competitive antagonist by sterically blocking natural RGD-containing ligands from accessing the integrin binding pocket. This inhibition disrupts integrin-mediated cell adhesion to ECM substrates. Key evidence includes:
Table 1: Competitive Inhibition of Ligand Binding by Cilengitide
Cell Type | Integrin Target | Ligand/Substrate | IC₅₀ | Source |
---|---|---|---|---|
M21 melanoma | αvβ3 | Vitronectin | 0.0004 μM | [3] |
HT-29 | αvβ5 | Vitronectin | 0.12 μM | [3] |
HEK293 | αvβ3 | Fibrinogen | 0.22 μM | [3] |
SKOV3 | αvβ3/αvβ5 | Fibrinogen | 0.37 μM | [3] |
Beyond competitive inhibition, cilengitide stabilizes integrins in an inactive conformation, preventing conformational activation ("inside-out signaling"). Integrins exist in bent (inactive) or extended (active) states. Cilengitide preferentially binds the bent conformation, hindering transition to the high-affinity state [3]. Key mechanisms include:
Table 2: Downstream Effects of Integrin Conformational Modulation
Cellular Effect | Experimental System | Concentration | Timeframe | Source |
---|---|---|---|---|
FAK/Src/Akt inhibition | HMEC-1 endothelial cells | 20–60 μg/mL | 30–120 min | [3] |
Actin cytoskeleton disruption | Glioma cells (G28, G44) | 50 μg/mL | 1 hour | [6] |
p53 accumulation | U87MG glioblastoma | 100 nM | 24 hours | [3] |
PUMA mRNA upregulation | U87MG glioblastoma | 100 nM | 24 hours | [3] |
Cilengitide exhibits selectivity for αvβ3/αvβ5 over other RGD-recognizing integrins:
Table 3: Selectivity Profile of Cilengitide Across Integrin Subtypes
Integrin Target | Cell-Free/Binding Assay IC₅₀ | Cellular Adhesion Assay IC₅₀ | Selectivity vs. αvβ3 | Source |
---|---|---|---|---|
αvβ3 | 4 nM | 0.0004–0.22 μM | Reference | [2] [7] |
αvβ5 | 79 nM | 0.12 μM | 20-fold lower | [2] [3] |
αIIbβ3 (gpIIbIIIa) | 40–63 nM | Not tested | 10-fold lower | [2] [7] |
α5β1 | 250 nM–1 μM | 0.37 μM | 60-fold lower | [3] [7] |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: